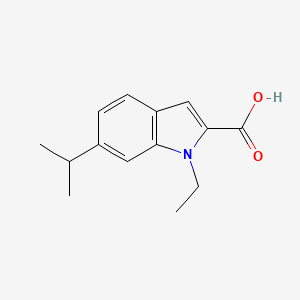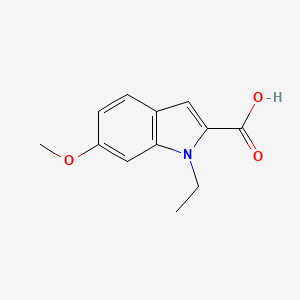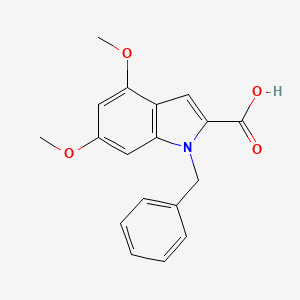
1-Ethyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry are often used to determine molecular structure.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reactivity of the compound, the types of reactions it undergoes, and the products formed from these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Spectroscopic properties (UV-Vis, IR, NMR, MS) may also be analyzed .科学研究应用
EPICA has been studied extensively in recent years due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology. In medicine, EPICA has been used as an intermediate in the synthesis of a variety of pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents. In biochemistry, EPICA has been used as a building block for the synthesis of a variety of compounds, including chiral amines, peptides, and cyclic peptides. In pharmacology, EPICA has been used as a substrate for the synthesis of a variety of compounds, such as prodrugs and drug delivery systems.
作用机制
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they may have favorable adme properties .
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, some indole derivatives have been found to inhibit the effect of integrase, with IC50 values in the micromolar range .
实验室实验的优点和局限性
The advantages of using EPICA for lab experiments include its low cost, ease of synthesis, and its ability to be used as a building block for a variety of compounds. The main limitation of using EPICA for lab experiments is the lack of information regarding its mechanism of action and its biochemical and physiological effects.
未来方向
Future research involving EPICA should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted to determine the potential applications of EPICA in medicine, biochemistry, and pharmacology. Finally, further research should be conducted to explore the potential of EPICA as a substrate for the synthesis of a variety of compounds, such as prodrugs and drug delivery systems.
合成方法
EPICA can be synthesized using a variety of methods, including the Wittig reaction, the Julia-Kocienski reaction, and the Vilsmeier-Haack reaction. The most common method is the Wittig reaction, which involves the use of a phosphonium salt as a nucleophile and a carbonyl compound as an electrophile. The reaction proceeds through a series of steps that result in the formation of a carbonyl carbon-phosphorus double bond, which is then hydrolyzed to form the desired product.
生化分析
Biochemical Properties
They have been used as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, etc .
Cellular Effects
Indole derivatives have been reported to have a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Temporal Effects in Laboratory Settings
Indole derivatives have been synthesized and studied for their various biological activities .
Dosage Effects in Animal Models
Indole derivatives have been studied for their various biological activities .
Metabolic Pathways
Indole is a product of the degradation of tryptophan in higher plants .
Transport and Distribution
Indole derivatives have been found to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives have been found to bind with high affinity to multiple receptors .
属性
IUPAC Name |
1-ethyl-6-propan-2-ylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJZUAMMZQCZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B6344296.png)
![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)



![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)






